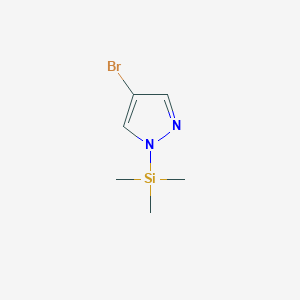

4-Bromo-1-(trimethylsilyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

189332-04-5 |

|---|---|

Molecular Formula |

C6H11BrN2Si |

Molecular Weight |

219.15 g/mol |

IUPAC Name |

(4-bromopyrazol-1-yl)-trimethylsilane |

InChI |

InChI=1S/C6H11BrN2Si/c1-10(2,3)9-5-6(7)4-8-9/h4-5H,1-3H3 |

InChI Key |

SUTUNURRCQYSQO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N1C=C(C=N1)Br |

Origin of Product |

United States |

Methodologies for the Synthesis of 4 Bromo 1 Trimethylsilyl 1h Pyrazole and Its Precursors

Regioselective Halogenation Approaches to 4-Bromopyrazoles

The introduction of a bromine atom at a specific position on the pyrazole (B372694) ring is a critical step in forming 4-bromopyrazole precursors. The inherent electronic properties of the pyrazole ring dictate the site of electrophilic attack, which can be further influenced by existing substituents.

The direct bromination of the pyrazole ring is a classic example of electrophilic aromatic substitution. The pyrazole ring contains two nitrogen atoms: one is considered "pyrrole-like" and the other "pyridine-like". Electrophilic attack preferentially occurs at the C4 position. This selectivity is because the reaction proceeds through a Wheland intermediate (an arenium ion), and substitution at C4 avoids placing a destabilizing positive charge on the electronegative nitrogen atoms, which would occur with attack at the C3 or C5 positions. reddit.comrrbdavc.org

Various brominating agents have been employed for this transformation. N-bromosuccinimide (NBS) is a common and effective reagent for the monobromination of pyrazole, often conducted in solvents like water or organic solvents. chemicalbook.com One-pot synthesis protocols have also been developed where 1,3-diketones react with arylhydrazines to form the pyrazole ring, which is then brominated in situ using reagents like N-bromosaccharin in the presence of a silica (B1680970) gel-supported sulfuric acid catalyst under solvent-free conditions. researchgate.netjmcs.org.mx These methods provide efficient and regioselective access to 4-bromopyrazole derivatives. researchgate.netjmcs.org.mx

Below is a table summarizing various direct bromination methods for pyrazole derivatives.

| Brominating Agent | Catalyst / Conditions | Substrate | Major Product | Yield (%) |

| N-Bromosuccinimide (NBS) | Water, Room Temperature | 1H-Pyrazole | 4-Bromo-1H-pyrazole | Not specified |

| N-Bromosaccharin | H₂SO₄/SiO₂, Solvent-free | 1,3-Diketone + Arylhydrazine | 4-Bromo-1,3,5-trisubstituted pyrazoles | 85-96 |

| Bromine water | Not specified | Aromatic compounds | Mixture of mono-, di-, and poly-brominated products | Variable |

This table is generated based on data from sources chemicalbook.comresearchgate.netjmcs.org.mx.

The presence of a trimethylsilyl (B98337) (TMS) group on the pyrazole ring significantly influences the regiochemistry of subsequent electrophilic bromination. The TMS group is bulky and can exert steric hindrance, but its primary influence is often electronic. When 4-(trimethylsilyl)-1H-pyrazole undergoes electrophilic bromination, the TMS group directs the incoming electrophile. For instance, the synthesis of 3-Bromo-4-(trimethylsilyl)-1H-pyrazole is achieved by reacting 4-trimethylsilyl-1H-pyrazole with N-bromosuccinimide (NBS). The TMS group at the C4 position directs the bromination to an adjacent carbon, resulting in the C3-brominated product.

N-Silylation and Related Functionalization for Pyrazole Ring Activation

Attaching a functional group, such as a trimethylsilyl group, to a nitrogen atom of the pyrazole ring is a key step in synthesizing the target compound and its analogues. This N-functionalization can activate the ring for further reactions or serve as a protective group.

The synthesis of N-substituted pyrazoles can be achieved through the N-alkylation or N-silylation of a pre-existing pyrazole core. For analogues of the target compound, N-alkylation of 4-bromopyrazole is a common strategy. This typically involves reacting 4-bromopyrazole with an alkyl halide (like methyl iodide) in the presence of a base. chemsrc.commdpi.com However, the N-alkylation of unsymmetrical pyrazoles can lead to a mixture of two regioisomers, which can be a significant synthetic challenge. nih.gov To achieve regioselectivity, methods using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst have been developed, where steric factors often control the major product. semanticscholar.orgmdpi.com

For the direct synthesis of 4-Bromo-1-(trimethylsilyl)-1H-pyrazole, a common route involves first preparing N-silylated pyrazole and then performing bromination. Alternatively, 4-bromopyrazole can be directly N-silylated. This reaction typically involves deprotonating the pyrazole with a strong base followed by quenching with a silyl (B83357) halide, such as trimethylsilyl chloride. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group as a protecting group is another relevant strategy, which allows for regioselective N-alkylation and can be transposed from one nitrogen to the other to control subsequent functionalization at different ring positions. nih.gov

| Reaction Type | Reagents | Substrate | Product Example |

| N-Alkylation | Methyl iodide / NaH | 4-Bromo-1-phenyl-1H-pyrazol-3-ol | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole |

| N-Alkylation | Trichloroacetimidates / CSA | 4-Chloropyrazole | N-Alkyl-4-chloropyrazoles |

| N-Silylation | Sodium hydride / SEM-Cl | 2-Nitroimidazole | 2-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole |

This table is generated based on data from sources mdpi.comsemanticscholar.orggoogle.com.

Modern synthetic chemistry offers powerful tools for forming C-Si bonds directly through C-H activation. Palladium-catalyzed C-H silylation has emerged as a highly efficient method for synthesizing silylated heterocycles. researchgate.net This approach provides a direct route to arylsilanes by activating a C-H bond and coupling it with a silylating agent, such as hexamethyldisilane. rsc.org The reaction often employs a Pd(II) catalyst and may use a transient directing group, like a norbornene derivative, to achieve high ortho-selectivity. rsc.org This methodology has been successfully applied to various heterocycles. researchgate.netnih.gov A key advantage is its ability to functionalize specific C-H bonds that might be unreactive under classical conditions. researchgate.net The mechanism is believed to involve the formation of a palladacycle intermediate, with the C-H activation step often being the rate-determining step. rsc.orgnih.gov This strategy can transform bromophenyl trimethylsilyl pyrazole intermediates into more complex structures through a single-step cyclization that relies on the palladium-catalyzed activation of a C(sp³)–H bond. researchgate.netnih.gov

Dehydrogenative silylation is an atom-economical method that forms a C-Si bond and H₂ as the only byproduct. This reaction involves the coupling of a C-H bond with a Si-H bond from a hydrosilane reagent, typically catalyzed by a transition metal complex. Catalysts based on rhodium and ruthenium have been shown to be effective for this transformation. msstate.edumdpi.com The reaction provides a valuable tool for synthesizing organosilicon compounds with high regio- and stereoselectivity. mdpi.com For heterocycles, this method allows for direct silylation without the need for pre-functionalized starting materials. The catalytic cycle is thought to involve the activation of the Si-H bond by the metal center. researchgate.net The choice of metal can be crucial; for instance, iridium-based catalysts may favor the dehydrogenative silylated product, while rhodium catalysts might lead to hydrosilylation products instead. msstate.edu

Advanced Reactivity Profiles and Synthetic Transformations of 4 Bromo 1 Trimethylsilyl 1h Pyrazole

Cross-Coupling Reactions at the C4-Bromine Position

The bromine atom at the C4 position of 4-bromo-1-(trimethylsilyl)-1H-pyrazole is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This versatile handle allows for the introduction of carbon and nitrogen nucleophiles, enabling the synthesis of a diverse array of substituted pyrazole (B372694) derivatives. The trimethylsilyl (B98337) (TMS) group at the N1 position serves as a protecting group, enhancing the stability and solubility of the pyrazole core in organic solvents, while also preventing side reactions at the N-H position.

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, represents a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this reaction would enable the introduction of various alkyl, aryl, and heteroaryl groups at the C4 position. While specific examples for this exact substrate are not extensively documented, the general applicability of Negishi coupling to heteroaryl halides is well-established. nih.gov The reaction is particularly valued for the high functional group tolerance of organozinc reagents. nih.gov

The successful coupling of other challenging five-membered heterocycles, such as pyrazoles and imidazoles, has been demonstrated using palladacycle precatalysts, which efficiently generate the active Pd(0) species. nih.gov For the Negishi coupling of this compound, a typical protocol would involve the in situ generation of an organozinc reagent from the corresponding organohalide, followed by its palladium-catalyzed reaction with the pyrazole substrate.

Table 1: Representative Negishi Coupling Conditions for Heteroaryl Halides

| Catalyst | Ligand | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd₂(dba)₃ | XPhos | THF | 70 |

| Pd(OAc)₂ | SPhos | THF/NMP | 100 |

This table presents generally effective conditions for Negishi couplings of heteroaryl halides and serves as a likely starting point for the functionalization of this compound.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. This reaction has been successfully applied to the synthesis of 4-aryl-1H-pyrazoles from 4-bromo-1H-1-tritylpyrazole and various arylboronic acids, demonstrating the feasibility of this transformation at the C4 position of the pyrazole ring. nii.ac.jp The use of a bulky protecting group like trityl or trimethylsilyl is often crucial for the success of these reactions. researchgate.net

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a preformed palladacycle, and a base, with a variety of solvents being suitable for the transformation. rsc.orgnih.govnih.gov Microwave-assisted protocols have also been developed to accelerate the reaction. rsc.orgnih.gov

Table 2: Examples of Suzuki-Miyaura Coupling with 4-Bromopyrazole Derivatives

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 82 |

| 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | aq. Ethanol | High |

| Naphthylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | aq. Ethanol | 85 |

This table showcases the versatility of the Suzuki-Miyaura coupling for the arylation of 4-bromopyrazoles, with expected similar reactivity for the 1-trimethylsilyl derivative.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling of 4-bromo-substituted pyrazoles provides a direct route to 4-alkynylpyrazoles, which are valuable building blocks in medicinal chemistry and materials science. researchgate.netnih.gov

The reaction conditions for the Sonogashira coupling of this compound would likely involve a palladium catalyst such as PdCl₂(PPh₃)₂ in the presence of a copper salt like CuI and an amine base such as triethylamine. nih.govresearchgate.net The reaction can often be performed at room temperature. nih.govresearchgate.net

Table 3: Sonogashira Coupling of 4-Bromopyrazoles with Terminal Alkynes

| Alkyne | Catalyst | Co-catalyst | Base | Solvent |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene |

This table illustrates typical conditions for the Sonogashira coupling of 4-bromopyrazoles, which are applicable to this compound for the synthesis of 4-alkynyl derivatives.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction has been successfully applied to the C4-amination of 4-bromo-1H-1-tritylpyrazole with a variety of amines. researchgate.netnih.gov The reaction is sensitive to the nature of the amine, with aryl and bulky alkylamines lacking β-hydrogens generally providing good yields. researchgate.netnih.gov Amines with β-hydrogens may lead to lower yields due to competing β-hydride elimination. researchgate.netnih.gov

A typical Buchwald-Hartwig amination of this compound would involve a palladium precatalyst, a suitable phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide. rsc.orgchemrxiv.org

Table 4: Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole with Various Amines

| Amine | Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| Piperidine | Pd(dba)₂ | tBuDavePhos | NaOtBu | 60 |

| Morpholine | Pd(dba)₂ | tBuDavePhos | NaOtBu | 67 |

| Aniline | Pd(dba)₂ | tBuDavePhos | NaOtBu | Good |

This table provides representative examples of the Buchwald-Hartwig amination of a 4-bromopyrazole derivative, indicating the likely scope for the corresponding 1-trimethylsilyl analog.

Palladium-Catalyzed C-C Coupling Reactions

Transformations Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group at the N1 position of this compound is primarily installed as a protecting group. wikipedia.org Its presence prevents N-H reactivity during the functionalization of other positions on the pyrazole ring. A key transformation involving the TMS group is its removal, or deprotection, to unveil the N-H functionality of the pyrazole.

Deprotection of the TMS group is typically achieved under mild acidic or fluoride-mediated conditions. For instance, treatment with a dilute acid such as HCl in methanol (B129727) or exposure to a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) can efficiently cleave the Si-N bond to afford 4-bromo-1H-pyrazole. This deprotection step is often the final step in a synthetic sequence, providing access to N-unsubstituted pyrazoles that can participate in hydrogen bonding or further N-functionalization.

The TMS group can also influence the regioselectivity of certain reactions. For example, in lithiation reactions, the bulky TMS group can direct deprotonation to other positions on the pyrazole ring. However, the primary role of the TMS group in the context of this compound is as a stable and readily removable protecting group, facilitating the selective functionalization of the C4 position.

Protective Group Chemistry and Cleavage Strategies

The trimethylsilyl (TMS) group on the N1 position of 4-bromo-1H-pyrazole serves as a crucial protecting group, enabling regioselective functionalization at other positions of the pyrazole ring. The utility of the N-TMS group stems from its ability to be readily introduced and subsequently cleaved under specific conditions, its steric bulk which can influence reaction regioselectivity, and its role in enhancing the solubility of the pyrazole derivative in organic solvents.

The stability of the N-Si bond is a key consideration in synthetic planning. While generally stable to neutral and basic conditions, the TMS group is labile under acidic or fluoride-mediated conditions. This differential reactivity allows for its selective removal in the presence of more robust protecting groups.

Cleavage of the N-TMS group is most commonly achieved through solvolysis or by treatment with a fluoride ion source. Mild acidic hydrolysis, for instance using aqueous ethanolic HCl, can effectively remove the TMS group. researchgate.net However, the most prevalent method involves the use of fluoride reagents, which exhibit a high affinity for silicon. Reagents such as tetrabutylammonium fluoride (TBAF), potassium fluoride (KF), or cesium fluoride (CsF) are highly effective for this transformation. sigmaaldrich.com The reaction is typically fast and proceeds under mild conditions, often at room temperature, ensuring the compatibility with a wide range of other functional groups that might be present on the pyrazole scaffold or its substituents.

Table 1: Common Cleavage Strategies for N-TMS Pyrazoles

| Reagent | Typical Conditions | Mechanism | Notes |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, 0°C to room temperature | Nucleophilic attack by F⁻ on Si | Very common; high yields; mild conditions. |

| Hydrochloric Acid (HCl) | Aqueous ethanol, reflux | Acid-catalyzed solvolysis | Effective but less mild; may affect acid-labile groups. researchgate.net |

| Potassium Fluoride (KF) / Cesium Fluoride (CsF) | Methanol or Acetonitrile | Fluoride-mediated cleavage | CsF is more reactive than KF; often used with a crown ether. sigmaaldrich.com |

Silicon-Mediated Functionalization and Derivatization

The presence of the trimethylsilyl group at the N1 position profoundly influences the reactivity of the pyrazole ring, enabling specific silicon-mediated functionalization pathways that would otherwise be difficult to achieve.

One of the most significant applications of the N-TMS group is its ability to direct regioselective deprotonation (lithiation) of the pyrazole ring. It is well-established that the C5-proton of N-substituted pyrazoles is the most acidic due to the inductive effect of the adjacent sp²-hybridized nitrogen atom. nih.gov Consequently, treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) results in the clean and regioselective abstraction of the C5-proton.

This directed lithiation generates a potent C5-lithiated pyrazole intermediate. This nucleophilic species can then be trapped by a wide variety of electrophiles, providing a versatile route to a diverse range of 5-substituted-4-bromopyrazoles. This two-step, one-pot sequence is a powerful tool for building molecular complexity. A close analogue, 4-bromo-1-phenylsulphonylpyrazole, has been shown to undergo highly regioselective metallation at the 5-position, which is then quenched with various electrophiles. rsc.org This supports the expected reactivity pattern for the N-TMS derivative.

Table 2: Examples of Electrophilic Quenching at the C5-Position

| Electrophile | Product Type (at C5) | Example Reagent |

|---|---|---|

| Aldehydes/Ketones | Hydroxyalkyl | Benzaldehyde, Acetone |

| Alkyl Halides | Alkyl | Methyl iodide, Benzyl bromide |

| Disulfides | Thioether | Dimethyl disulfide |

| Carbon Dioxide | Carboxylic acid | CO₂ (gas or dry ice) |

| Isocyanates | Carboxamide | Phenyl isocyanate |

This methodology allows for the precise introduction of functional groups at the C5 position, while the C4-bromo and N1-TMS moieties remain intact, ready for subsequent transformations or deprotection. researchgate.netacs.org

In more advanced synthetic strategies, the silicon center itself can participate in translocation and cyclization reactions. Research has shown that in bromophenyl-substituted trimethylsilyl pyrazole intermediates, the TMS group can either remain on the pyrazole ring or translocate to the aryl moiety depending on the organometallic route chosen (arylzinc vs. aryllithium chemistry). researchgate.net

Furthermore, these silylated intermediates can undergo single-step cyclization reactions. This is often achieved through palladium-catalyzed activation of a non-activated C(sp³)–H bond on one of the methyl groups of the TMS moiety. researchgate.net This process, which is compatible with the pyrazole ring, allows for the formation of novel silylated heterocycles, such as benzosilino pyrazoles. The mechanism is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. researchgate.net These advanced transformations highlight the versatility of the TMS group beyond its simple role as a protecting agent, incorporating it as a reactive handle for complex molecular architecture construction.

Regioselective Functionalization at Other Pyrazole Ring Positions in this compound Derivatives

While the C5 position is readily functionalized via lithiation, the other positions on the pyrazole ring can also be selectively modified, particularly through transition-metal-catalyzed reactions.

Palladium-catalyzed direct C-H bond arylation has become a powerful tool for forming C-C bonds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. academie-sciences.fr However, the direct arylation of pyrazoles can be challenging, often leading to mixtures of C4 and C5-arylated products when both positions are unsubstituted. nih.govacademie-sciences.fr

The substrate this compound is uniquely suited for highly regioselective C5 arylation. The bromine atom at the C4 position acts as an effective "blocking group," sterically and electronically preventing reaction at that site. academie-sciences.fracademie-sciences.fr Consequently, palladium-catalyzed direct arylation with aryl halides (e.g., aryl bromides) will proceed with high selectivity at the only available C-H position, C5.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, a phosphine ligand, and a base like KOAc or K₂CO₃ in a high-boiling polar aprotic solvent like DMA at elevated temperatures. nih.govacademie-sciences.fr This strategy provides a direct and efficient route to 5-aryl-4-bromo-1-(trimethylsilyl)-1H-pyrazole derivatives.

The bromine atom at the C4 position is not merely a blocking group but also a versatile synthetic handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is particularly effective for this purpose, allowing the C4-bromo group to be replaced with a variety of aryl, heteroaryl, or vinyl substituents. nih.govrsc.org

This transformation is typically performed after the desired functionalization at C5 has been completed and, in many cases, after the cleavage of the N-TMS protecting group to avoid potential complications. However, depending on the stability of the N-Si bond to the specific coupling conditions, the reaction may be performed on the protected substrate. The reaction involves the 4-bromopyrazole derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos-based precatalysts), and a base (e.g., K₃PO₄ or Na₂CO₃) in a suitable solvent system. nih.govresearchgate.net This powerful reaction dramatically expands the structural diversity of accessible pyrazole derivatives, enabling the synthesis of highly substituted and complex scaffolds.

Table 3: Suzuki-Miyaura Coupling Partners for 4-Bromopyrazoles

| Boronic Acid/Ester Partner | Introduced Group at C4 | Potential Applications |

|---|---|---|

| Phenylboronic acid | Phenyl | Core structures in medicinal chemistry |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Modulating electronic properties |

| Pyridin-3-ylboronic acid | 3-Pyridyl | Introducing heteroaromatic motifs |

| Styrenylboronic acid | Styryl | Access to vinyl-substituted pyrazoles |

Mechanistic Investigations into Reactions Involving 4 Bromo 1 Trimethylsilyl 1h Pyrazole

Elucidation of Reaction Pathways in Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. Understanding the intimate mechanisms of these transformations is essential for controlling selectivity and efficiency.

Concerted Metalation-Deprotonation (CMD) Mechanisms

The Concerted Metalation-Deprotonation (CMD) mechanism is a prominent pathway in palladium-catalyzed C-H activation reactions. This process involves a single transition state where the C-H bond is cleaved and a new carbon-metal bond is formed simultaneously with the assistance of a base. In the context of silylated pyrazoles, palladium-catalyzed activation of C-H bonds compatible with the pyrazole (B372694) ring has been suggested to proceed through a CMD mechanism. researchgate.net For instance, the cyclization of bromophenyl trimethylsilyl (B98337) pyrazole intermediates, relying on the Pd-catalyzed activation of a non-activated C(sp³)–H bond alpha to a silicon atom, is believed to follow this pathway. researchgate.net

The general CMD pathway begins with the coordination of the C–H bond to a high-valent palladium(II) center. A carboxylate or carbonate base, often coordinated to the metal, facilitates the deprotonation of the substrate through a cyclic transition state. acs.org This avoids the formation of a discrete metal hydride intermediate. The efficiency of the CMD pathway is a key reason for the success of many direct arylation and alkylation reactions involving palladium catalysts.

Nucleophilic Substitution Pathways and Steric Effects

Nucleophilic substitution on the pyrazole ring is a potential pathway for functionalization. However, the π-excessive nature of the pyrazole ring generally disfavors classical nucleophilic aromatic substitution (SNAr), which requires activation by strong electron-withdrawing groups. mdpi.com Consequently, such reactions on the 4-bromo-1-(trimethylsilyl)-1H-pyrazole core are not common without transition metal catalysis.

In catalyzed reactions, such as couplings with amines or other nucleophiles, the steric profile of the substituents plays a critical role. The trimethylsilyl group at the N-1 position is sterically demanding. This bulk can influence the approach of incoming nucleophiles and the coordination of the catalyst. In related systems, steric hindrance has been shown to be a determining factor in regioselectivity. For N-alkylation of substituted pyrazoles, a strong trend towards the formation of the less sterically hindered product is often observed. nih.gov For example, when a pyrazole anion reacts with an electrophile, steric constraints imposed by substituents at the C-3 and C-5 positions are typically the deciding factors for the reaction's regioselectivity. mdpi.com While direct studies on the steric effect of the N1-TMS group on nucleophilic substitution at C-4 are limited, it is reasonable to infer that its significant size could modulate the reactivity and accessibility of the adjacent C-5 position and the distal C-3 and C-4 positions.

σ-Bond Metathesis in C-Si Bond Formation

σ-Bond metathesis is a mechanism for C-H activation and C-Si bond formation that is distinct from oxidative addition or CMD pathways. It involves a four-centered transition state and is characteristic of early-transition metals (d⁰ configuration) like yttrium or zirconium. nsf.gov This pathway is generally not proposed for palladium-catalyzed C-H silylation reactions.

Palladium-catalyzed C-Si bond formation typically proceeds through alternative mechanisms. One common pathway involves the oxidative addition of a C-X (X = halide) or a C-H bond to a Pd(0) or Pd(II) center, followed by transmetalation with a silicon-based reagent and subsequent reductive elimination. nih.govrsc.org Another route is the palladium-catalyzed C-H silylation, which can occur through various pathways, including the aforementioned CMD mechanism, particularly in oxidative C-H functionalization processes. acs.orgnih.gov For example, palladium-catalyzed addition of a C–Si bond in acylsilanes across alkynes has been shown through computational studies to proceed via the oxidative addition of the C–Si bond to a Pd(0) species. nih.gov Therefore, while σ-bond metathesis is a valid mechanism for C-Si bond formation with certain metals, the reactivity of this compound in palladium-catalyzed silylation reactions is better described by oxidative addition or CMD pathways.

Understanding the Influence of the Trimethylsilyl Group on Reaction Mechanisms

The trimethylsilyl (TMS) group at the N-1 position is not merely a placeholder; it actively influences the reactivity and selectivity of the pyrazole ring through a combination of steric and electronic effects, and its ability to participate in dynamic processes.

Role in Regioselectivity and Reaction Kinetics

The TMS group is a powerful tool for controlling regioselectivity in the functionalization of the pyrazole ring. The inherent reactivity of the pyrazole core designates the C-4 position as the most nucleophilic and prone to electrophilic substitution, while the C-5 proton is the most acidic. mdpi.com An N-substituent like the TMS group can override or enhance these intrinsic preferences.

Silyl (B83357) groups can function as effective directing groups for lithiation at an adjacent position. researchgate.net For this compound, this would imply that deprotonation with a strong base is directed towards the C-5 position. This allows for the selective introduction of electrophiles at this site, a functionalization that would be difficult to achieve on an unprotected or differently substituted pyrazole. The ability to direct functionalization to a specific site with high fidelity is a significant advantage in multi-step synthesis. nih.gov

From a kinetic standpoint, the bulky TMS group can slow down reactions by sterically hindering the approach of reagents to the pyrazole ring. Conversely, its electron-donating nature (via hyperconjugation) can increase the electron density of the pyrazole ring, potentially accelerating reactions with electrophiles at the C-4 position. The precise kinetic effect is a balance of these competing steric and electronic factors and is specific to the reaction being studied.

Silyl Group Migration Phenomena

A fascinating aspect of the chemistry of N-silylated heterocycles is the potential for the silyl group to migrate. This phenomenon, known as silylotropy, has been investigated in trimethylsilyl-1H-pyrazoles through theoretical studies. nih.gov More concretely, the TMS group in silylated pyrazole intermediates has been shown to be mobile under certain reaction conditions. researchgate.net

In one notable study, bromophenyl trimethylsilyl pyrazole intermediates were subjected to different organometallic reagents, leading to a divergence in the location of the TMS group. When using arylzinc chemistry, the TMS group remains on the pyrazole ring. However, when employing aryllithium chemistry, the TMS group translocates from the pyrazole nitrogen to the aryl moiety. researchgate.net This remarkable conditional migration offers a sophisticated method for generating regioisomeric products from a single precursor.

| Organometallic Reagent Type | Outcome for TMS Group | Resulting Intermediate | Reference |

|---|---|---|---|

| Arylzinc Chemistry | Remains on the pyrazole ring | Iodoaryl substrate with N-TMS pyrazole | researchgate.net |

| Aryllithium Chemistry | Translocates to the aryl moiety | Iodoaryl-silyl substrate with N-H pyrazole | researchgate.net |

This silyl group migration is a powerful synthetic tool, enabling the preparation of different families of regioisomeric substrates that can be used in subsequent transformations, such as palladium-catalyzed cyclizations. researchgate.net The ability to control this migration simply by changing the organometallic reagent highlights the nuanced role the TMS group plays in the reaction mechanism.

Computational and Theoretical Approaches to 4 Bromo 1 Trimethylsilyl 1h Pyrazole Chemistry

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivityresearchgate.netresearchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. By approximating the electron density of a system, DFT methods can accurately predict geometries, energies, and a host of other molecular properties. For 4-Bromo-1-(trimethylsilyl)-1H-pyrazole, DFT calculations are instrumental in understanding its fundamental chemical behavior.

Prediction of Regioselectivity and Reaction Rates

DFT-based reactivity indices are crucial tools for predicting the regioselectivity of chemical reactions. For pyrazole (B372694) derivatives, these calculations can elucidate the most probable sites for electrophilic or nucleophilic attack. Global reactivity indices, such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), provide a general overview of a molecule's reactivity.

Local reactivity, which is key to understanding regioselectivity, can be effectively described through electrophilic and nucleophilic Parr functions. These functions identify the specific atoms within the molecule that are most susceptible to attack. In the context of reactions involving this compound, such as cycloadditions or substitutions, DFT calculations can predict the formation of one regioisomer over another by analyzing the interactions between the most electrophilic center of one reactant and the most nucleophilic center of the other.

Furthermore, DFT can be employed to calculate the activation energies of different reaction pathways, thereby providing a quantitative prediction of reaction rates. By locating the transition state structures and calculating their energies relative to the reactants, chemists can determine which reaction pathway is kinetically favored. For instance, in a [3+2] cycloaddition reaction leading to pyrazole formation, theoretical results can show which channels are kinetically favorable.

Table 1: Conceptual DFT Reactivity Indices (Note: The following table is illustrative of the types of data generated from DFT calculations for predicting reactivity. Specific values for this compound would require dedicated computational studies.)

| Index | Description | Predicted Influence on Reactivity |

| Electronic Chemical Potential (μ) | Represents the escaping tendency of electrons. | A higher μ indicates greater nucleophilicity. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | A larger energy gap between HOMO and LUMO implies greater hardness and lower reactivity. |

| Global Electrophilicity (ω) | Describes the ability of a species to accept electrons. | A higher ω value indicates a stronger electrophile. |

| Parr Functions (Pk+, Pk-) | Indicate the local sites for nucleophilic (Pk+) and electrophilic (Pk-) attack. | The atom with the highest Parr function value is the most likely site of reaction. |

Tautomerism and Isomer Stability Analysis

Substituted pyrazoles can exist in various tautomeric and isomeric forms. DFT calculations are highly effective in determining the relative stabilities of these different forms. For this compound, potential tautomers could arise from the migration of the trimethylsilyl (B98337) group or, hypothetically, a proton if the silyl (B83357) group were replaced.

Theoretical studies on related pyrazole systems have shown that the relative energies of different tautomers can be accurately calculated. These calculations typically involve geometry optimization of each tautomer followed by a frequency calculation to confirm that the structure corresponds to a local minimum on the potential energy surface. The computed energies, often corrected for zero-point vibrational energy, provide a reliable indication of the most stable tautomer in the gas phase.

Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to assess the influence of different solvents on tautomeric equilibria. The stability of a particular tautomer can be significantly altered by its interaction with the solvent. For example, a more polar tautomer will be preferentially stabilized in a polar solvent. In some pyrazole systems, the amine-one tautomer is found to be significantly more stable than imine-ol or imine-one isomers, with solvents further stabilizing the amine-one form.

Energy Barrier Calculations for Dynamic Processes (Prototropy, Silylotropy)

This compound can undergo dynamic processes such as the intramolecular migration of the trimethylsilyl group between the two nitrogen atoms of the pyrazole ring, a process known as silylotropy. DFT calculations are an excellent tool for investigating the mechanisms and energy barriers of such rearrangements.

A theoretical study on trimethylsilyl-1H-pyrazoles has established a methodology for calculating the energy barriers for both prototropy (proton migration) and silylotropy. The calculations are typically performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). The transition state for the migration is located, and its structure and energy are determined. The energy difference between the transition state and the ground state of the molecule represents the activation energy barrier for the process.

For silylotropy in 1-trimethylsilyl-1H-pyrazoles, the mechanism is predicted to proceed through a transition state where the silyl group is symmetrically bridging the two nitrogen atoms. The calculated energy barriers can be compared with experimental data obtained from dynamic NMR spectroscopy.

Table 2: Calculated Energy Barriers for Silylotropy in Trimethylsilyl-1H-pyrazoles (Data adapted from related systems to illustrate the output of such calculations)

| Compound | Process | Computational Method | Calculated ΔG‡ (kJ·mol-1) | Experimental ΔG‡ (kJ·mol-1) |

| 1-trimethylsilyl-1H-pyrazole | Silylotropy | B3LYP/6-311++G(d,p) | ~60-70 | ~65 |

| 1-trimethylsilyl-4-methyl-1H-pyrazole | Silylotropy | B3LYP/6-311++G(d,p) | ~70-80 | ~75 |

These calculations can be extended to this compound to predict the influence of the bromo substituent on the energy barrier of silylotropy.

Advanced Computational Modeling for Mechanistic Understanding

Beyond static properties and simple energy barriers, advanced computational modeling can provide a deep mechanistic understanding of the reactions involving this compound. This can involve mapping out entire reaction potential energy surfaces, identifying all intermediates and transition states, and performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state connects the correct reactants and products.

Molecular Electron Density Theory (MEDT) is one such framework that can be used to explain reaction mechanisms. By analyzing the changes in electron density throughout a reaction, MEDT can provide insights into the polar or non-polar nature of the process and the factors controlling the regioselectivity.

For complex reactions, computational modeling can help to elucidate unexpected reaction outcomes. For example, in the reaction of nitrylimines with certain alkenes to form pyrazoles, computational studies have explained the formation of an unexpected pyrazole product through a unique elimination process, where the theoretical results were in good agreement with experimental observations.

Natural Bond Orbital (NBO) analysis can also be employed to understand the electronic interactions within the molecule and how they change during a reaction. This can reveal important donor-acceptor interactions that stabilize the transition state or influence the reaction pathway. By combining these advanced computational techniques, a comprehensive and predictive understanding of the chemistry of this compound can be achieved.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Bromo 1 Trimethylsilyl 1h Pyrazole Derivatives

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of silylated pyrazole (B372694) derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, bonding, and spatial relationships of atoms within a molecule. For 4-Bromo-1-(trimethylsilyl)-1H-pyrazole, a comprehensive analysis utilizing ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR is essential for complete structural assignment.

Application of ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR

The application of multinuclear NMR allows for the observation of different key elements within the this compound structure. Each nucleus provides a unique piece of the structural puzzle.

¹H NMR: Proton NMR is fundamental for identifying the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two distinct signals for the pyrazole ring protons (H3 and H5) and a prominent singlet for the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. The chemical shifts of the pyrazole protons are influenced by the electronegativity of the adjacent nitrogen atoms and the bromine substituent.

¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound would display signals for the three carbon atoms of the pyrazole ring and one signal for the methyl carbons of the TMS group. The C4 carbon, being directly attached to the bromine atom, is expected to show a chemical shift significantly influenced by the halogen's electronic effects.

¹⁵N NMR: Nitrogen-15 NMR is a highly valuable tool for probing the electronic environment of the nitrogen atoms within the pyrazole ring. nih.gov Since the two nitrogen atoms in the 1-substituted pyrazole ring are chemically non-equivalent, they are expected to resonate at different chemical shifts. researchgate.net The N1 atom, bonded to the electron-donating trimethylsilyl group, will exhibit a different chemical environment compared to the N2 atom. nih.gov

²⁹Si NMR: Silicon-29 NMR provides direct evidence for the presence and chemical environment of the silicon atom. huji.ac.il For this compound, a single resonance is expected in the typical chemical shift range for tetracoordinated silicon in trimethylsilyl groups. pascal-man.comresearchgate.net This technique is crucial for confirming the successful silylation of the pyrazole ring.

Analysis of Spin Coupling and Chemical Shifts for Structural Confirmation

The precise chemical shifts (δ) and spin-spin coupling constants (J) observed in NMR spectra are critical for confirming the molecular structure.

Chemical Shifts: The positions of NMR signals are indicative of the local electronic environment of each nucleus. In the ¹H NMR spectrum, the protons at the C3 and C5 positions of the pyrazole ring are expected to appear as distinct singlets or narrow doublets due to small long-range coupling. The large singlet corresponding to the Si(CH₃)₃ group is typically observed at high field (low ppm value), a characteristic feature of trimethylsilyl moieties. In the ¹³C NMR spectrum, the carbon attached to bromine (C4) will be shifted relative to the C3 and C5 carbons.

Spin Coupling: While ¹H-¹H coupling between the pyrazole protons (H3 and H5) is often small in 1,4-disubstituted pyrazoles, heteronuclear coupling can provide invaluable structural information. For instance, two-bond ²⁹Si-¹H couplings can sometimes be observed, further confirming the connectivity of the TMS group. huji.ac.il Long-range ¹³C-¹H coupling constants can be used to definitively assign the signals for the C3/H3 and C5/H5 pairs. Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in correlating proton signals with their directly attached carbons and nitrogens, as well as with atoms two or three bonds away, thus piecing together the entire molecular framework.

The following table summarizes the anticipated NMR spectroscopic data for this compound based on established principles and data from analogous compounds.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | H3 | 7.5 - 7.7 | s | - |

| H5 | 7.6 - 7.8 | s | - | |

| Si(CH ₃)₃ | 0.3 - 0.6 | s | - | |

| ¹³C | C3 | 138 - 142 | s | - |

| C4 | 95 - 100 | s | - | |

| C5 | 128 - 132 | s | - | |

| Si(C H₃)₃ | -1 to 2 | s | - | |

| ¹⁵N | N1 | -140 to -170 | s | - |

| N2 | -110 to -130 | s | - | |

| ²⁹Si | Si (CH₃)₃ | 5 - 15 | s | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including precise bond lengths, bond angles, and torsional angles.

The crystallographic data for related 4-halogenated pyrazoles, such as 4-bromo-1H-pyrazole, show that these molecules can form specific intermolecular interactions, like hydrogen-bonding motifs, in the crystal lattice. mdpi.com Although the N-trimethylsilyl group in the target compound precludes N-H···N hydrogen bonding, analysis of the crystal packing would reveal other significant intermolecular forces, such as dipole-dipole interactions or van der Waals forces involving the bromine and trimethylsilyl groups, which dictate the supramolecular architecture. The resulting crystal structure would confirm the planarity of the pyrazole ring and the tetrahedral geometry around the silicon atom.

Complementary Spectroscopic Methods (IR, UV-Vis, Mass Spectrometry) for Structural Elucidation

While NMR and X-ray crystallography provide the most detailed structural information, other spectroscopic techniques offer valuable complementary data.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:

C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic methyl groups of the TMS moiety.

Characteristic pyrazole ring stretching vibrations (C=C, C=N).

A strong Si-C stretching vibration and a characteristic CH₃ rocking vibration associated with the TMS group.

A C-Br stretching vibration, typically observed in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazole ring is an aromatic heterocycle and is expected to exhibit characteristic π → π* transitions in the UV region. The position of the absorption maximum (λ_max) can be influenced by the substituents on the ring.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The mass spectrum would show a characteristic molecular ion peak [M]⁺. A key feature would be the isotopic pattern of the molecular ion, which would exhibit two peaks of nearly equal intensity separated by two mass units (e.g., [M]⁺ and [M+2]⁺), which is the distinctive signature of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern can also provide further structural clues, such as the loss of a methyl group or the entire trimethylsilyl group from the molecular ion.

Synthetic Utility of 4 Bromo 1 Trimethylsilyl 1h Pyrazole in Constructing Complex Molecular Architectures

Enabling Scaffold for Fused and Polycyclic Systems

4-Bromo-1-(trimethylsilyl)-1H-pyrazole serves as an excellent starting point for the synthesis of fused and polycyclic systems incorporating the pyrazole (B372694) nucleus. The bromine and trimethylsilyl (B98337) groups can be selectively manipulated or sequentially functionalized to introduce moieties that can participate in intramolecular cyclization reactions, leading to the formation of novel heterocyclic architectures.

Benzannulation Reactions

Benzannulation, the formation of a benzene (B151609) ring fused to an existing ring system, represents a powerful strategy for building polycyclic aromatic compounds. While direct examples of benzannulation starting from this compound are not extensively documented, its derivatives are key precursors for such transformations. For instance, after initial functionalization at the C4-position via cross-coupling reactions, the pyrazole ring can act as a directing group for C-H activation/annulation cascades. Rhodium(III)-catalyzed reactions of N-aryl pyrazoles with internal alkynes can lead to the formation of N-naphthyl pyrazoles through a sequential pyrazole annulation and a Satoh–Miura benzannulation. rsc.org This strategy highlights the potential of pyrazole derivatives, accessible from the title compound, to undergo complex C-H activation and annulation sequences to build fused aromatic systems.

Pyrazole-Containing Triazole Synthesis via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and reliable method for the synthesis of 1,2,3-triazoles. nih.gov this compound is a valuable precursor for creating pyrazole-4-azide, a key component for this reaction. The synthesis of the azide (B81097) intermediate can be achieved through nucleophilic aromatic substitution of the bromide with sodium azide, a reaction often facilitated by the electron-withdrawing nature of the pyrazole ring and potentially copper catalysis.

Once the 4-azido-1-(trimethylsilyl)-1H-pyrazole is formed, it can be readily reacted with a wide variety of terminal alkynes under standard CuAAC conditions (e.g., a copper(I) source like CuSO₄/sodium ascorbate) to yield a diverse library of 4-(1,2,3-triazol-4-yl)-1-(trimethylsilyl)-1H-pyrazole derivatives. This methodology allows for the facile connection of the pyrazole scaffold to other molecular fragments, including biomolecules, polymers, and other heterocyclic systems, creating complex hybrid architectures. nih.gov

Precursor for Silicon-Containing Heterocyclic Derivatives

The trimethylsilyl (TMS) group on this compound is not merely a protecting group but can actively participate in the formation of novel silicon-containing heterocyclic systems. A notable example is the synthesis of benzosilino[c]pyrazoles. researchgate.netchemicalbook.com This transformation involves a multi-step sequence that leverages both the bromo and silyl (B83357) functionalities.

The process begins with the coupling of the pyrazole to a bromophenyl moiety, which is then converted to an iodoaryl substrate. Through a palladium-catalyzed intramolecular C-H activation of one of the methyl groups on the trimethylsilyl moiety, a new silicon-containing ring is formed. This cyclization proceeds via a concerted metalation-deprotonation (CMD) mechanism, creating a fused pyrazole-silole architecture. researchgate.netchemicalbook.com This innovative approach transforms the TMS group from a simple substituent into an integral part of a new polycyclic system, opening avenues to novel silicon-based materials with unique electronic and photophysical properties.

Building Block for Highly Functionalized Pyrazole Derivatives

The orthogonal reactivity of the C-Br and N-Si bonds in this compound makes it an ideal platform for creating highly decorated pyrazole derivatives. The TMS group can be easily removed under mild conditions (e.g., with fluoride (B91410) ions or acid) to reveal the N-H pyrazole for further functionalization, or it can be retained while the C4-bromo position is transformed.

Diversification via Sequential Metal-Catalyzed Transformations

The C4-bromo position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl substituents. jmcs.org.mx The differential reactivity between the C-Br bond and other functionalities allows for sequential and iterative cross-coupling strategies. nih.gov

For instance, a Sonogashira coupling can be performed at the C4-position to introduce an alkyne substituent. researchgate.netnih.gov Following this, if another halo-substituent is present or introduced elsewhere on the scaffold, a subsequent Suzuki or Buchwald-Hartwig amination reaction could be performed under different catalytic conditions. The trimethylsilyl group can serve to modulate the reactivity of the pyrazole ring during these transformations or can be removed post-coupling to allow for N-functionalization. This sequential approach provides a modular and powerful strategy for the synthesis of complex, multi-substituted pyrazoles from a single, versatile starting material. nih.govnih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Bromopyrazoles

| Reaction Type | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ / Base | 4-Bromopyrazole, Arylboronic acid | 4-Arylpyrazole |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Amine | 4-Bromopyrazole, Terminal alkyne | 4-Alkynylpyrazole |

This table represents typical conditions for cross-coupling reactions on bromopyrazole scaffolds.

Synthesis of Pyrazole Carbaldehydes and Carboxylic Acids

The bromine atom at the C4 position can be readily converted into other important functional groups, such as formyl (an aldehyde) and carboxyl groups. This is typically achieved through a halogen-metal exchange reaction followed by quenching with an appropriate electrophile.

Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures leads to the formation of a 4-lithiated pyrazole intermediate. This highly reactive species can then be trapped with an electrophile. Quenching the lithiated intermediate with N,N-dimethylformamide (DMF) yields the corresponding 4-formyl-1-(trimethylsilyl)-1H-pyrazole. researchgate.net Alternatively, bubbling carbon dioxide gas (dry ice) through the solution of the lithiated pyrazole results in the formation of the corresponding pyrazole-4-carboxylic acid after an acidic workup. chemicalbook.com These transformations provide access to key pyrazole intermediates that can be further elaborated into a wide range of derivatives. nih.govresearchgate.netumich.eduresearchgate.netsemanticscholar.org

Table 2: Functionalization of 4-Bromopyrazole via Lithiation

| Step 1 | Reagent | Intermediate | Step 2 | Reagent | Final Product |

|---|---|---|---|---|---|

| Halogen-Metal Exchange | n-BuLi | 4-Lithio-1-(trimethylsilyl)-1H-pyrazole | Electrophilic Quench | DMF | 4-Formyl-1-(trimethylsilyl)-1H-pyrazole |

This table illustrates the general synthetic pathway for the conversion of the bromo-substituent to formyl and carboxyl groups.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-Bromo-1-(trimethylsilyl)-1H-pyrazole?

The synthesis of brominated pyrazoles typically involves bromination of precursor pyrazoles using agents like N-bromosuccinimide (NBS) or bromine under controlled conditions . Key parameters include:

- Temperature : Reactions often proceed at 0–50°C to avoid side reactions (e.g., decomposition of the trimethylsilyl group).

- Solvent : Polar aprotic solvents (e.g., acetonitrile, dichloromethane) enhance reactivity .

- Reaction time : Shorter times (1–4 hours) minimize byproduct formation.

- Protecting groups : The trimethylsilyl group may require inert atmospheres to prevent hydrolysis .

Q. How can the purity and structural integrity of this compound be confirmed?

Use a combination of:

- NMR spectroscopy : To verify substituent positions (e.g., trimethylsilyl proton signals at δ 0.1–0.3 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ for C₇H₁₂BrN₂Si: ~257.97 g/mol) .

- X-ray crystallography : Resolve steric effects of the bulky trimethylsilyl group .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of this compound in substitution reactions?

The trimethylsilyl group acts as an electron-donating substituent, stabilizing intermediates in nucleophilic aromatic substitution (SNAr). However, its steric bulk may hinder access to the bromine atom, requiring:

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron affinity and nucleophilicity .

- Molecular docking : Screen against target enzymes (e.g., kinases, cytochrome P450) to predict binding modes .

- ADMET profiling : Predict pharmacokinetic properties (e.g., solubility, metabolic stability) using tools like SwissADME .

Q. How can contradictory data on the biological activity of pyrazole derivatives be resolved?

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing trimethylsilyl with methyl or phenyl) to isolate contributing factors .

- Dose-response assays : Confirm activity thresholds and rule out off-target effects .

- Meta-analysis : Compare data across studies using standardized assays (e.g., MIC for antimicrobial activity) .

Q. What strategies are effective for designing multi-step syntheses of this compound derivatives?

- Modular approaches : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to append functional groups .

- Protection/deprotection : Safeguard the trimethylsilyl group during bromination using TMSCl .

- Flow chemistry : Enhance yields in unstable intermediates (e.g., azide intermediates) .

Methodological Considerations

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

- Hydrolysis : The trimethylsilyl group is sensitive to acidic/basic conditions. Storage at neutral pH and 4°C is recommended .

- Thermal stability : Decomposition occurs above 100°C; use low-temperature reactions (e.g., cryogenic bromination) .

Q. What analytical techniques are best for tracking reaction progress in derivatization studies?

- TLC with UV visualization : Monitor bromine displacement using silica plates and iodine staining .

- In-situ FTIR : Detect characteristic peaks (e.g., C–Br stretch at 550–650 cm⁻¹) .

Comparative Studies

Q. How does this compound compare to analogs with different substituents (e.g., trifluoromethyl or p-tolyl)?

- Reactivity : Trimethylsilyl enhances steric hindrance but reduces electrophilicity vs. electron-withdrawing groups (e.g., CF₃) .

- Biological activity : Trimethylsilyl may improve membrane permeability vs. polar groups (e.g., nitro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.